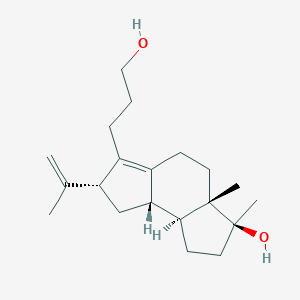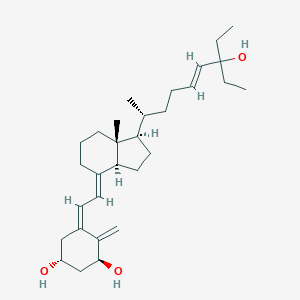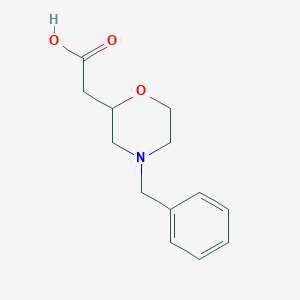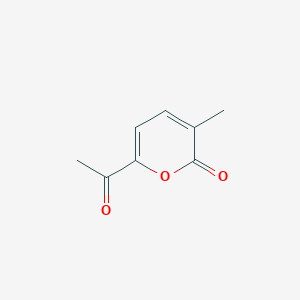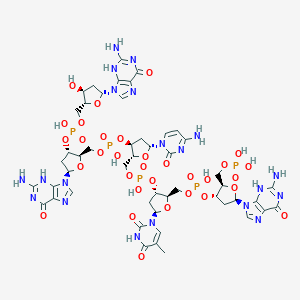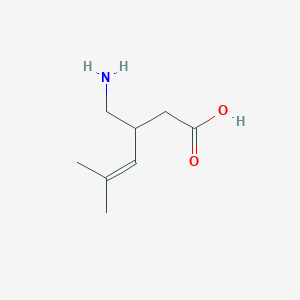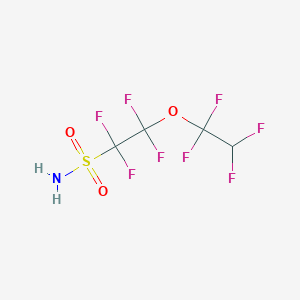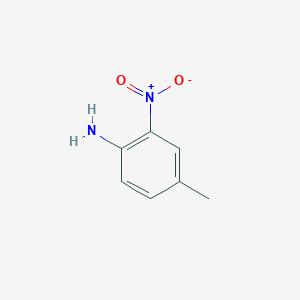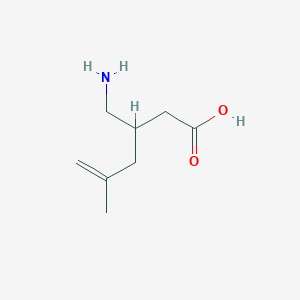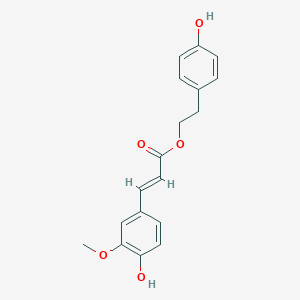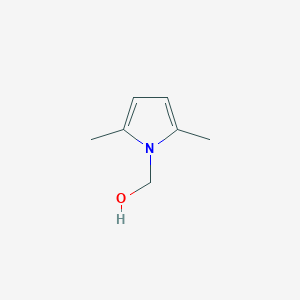
2,5-Dimethyl-1H-pyrrole-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1H-pyrrole-1-methanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a pyrrole derivative that has been synthesized through various methods and has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1H-pyrrole-1-methanol is not fully understood. However, it has been suggested that its antifungal and antibacterial properties may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,5-Dimethyl-1H-pyrrole-1-methanol. However, it has been shown to exhibit low toxicity and has been used in various lab experiments without adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-Dimethyl-1H-pyrrole-1-methanol in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limited solubility in water may pose a challenge in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2,5-Dimethyl-1H-pyrrole-1-methanol. One area of research could focus on the development of new antimicrobial agents utilizing this compound. Additionally, further studies could investigate its potential use in the synthesis of novel materials or as a catalyst in chemical reactions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
2,5-Dimethyl-1H-pyrrole-1-methanol can be synthesized through various methods, including the reaction of 2,5-dimethylpyrrole with formaldehyde and subsequent reduction of the resulting imine. Another method involves the reaction of 2,5-dimethylpyrrole with paraformaldehyde and sodium borohydride. The synthesis of this compound has been well-established and has been utilized in various scientific research studies.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1H-pyrrole-1-methanol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use in the synthesis of novel materials, such as polymers and nanoparticles.
Propiedades
Número CAS |
143756-01-8 |
|---|---|
Nombre del producto |
2,5-Dimethyl-1H-pyrrole-1-methanol |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(2,5-dimethylpyrrol-1-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-6-3-4-7(2)8(6)5-9/h3-4,9H,5H2,1-2H3 |
Clave InChI |
VATOEEOLJAVXDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CO)C |
SMILES canónico |
CC1=CC=C(N1CO)C |
Sinónimos |
1H-Pyrrole-1-methanol,2,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



